N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10049906
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NO3 |
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Molecular Weight | 233.26 g/mol |
IUPAC Name | N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15) |
Standard InChI Key | XRCUYVDOWOXCRC-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NCCOC |
Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NCCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide features a benzofuran core (a fused benzene and furan ring) substituted with a methyl group at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-methoxyethyl chain. The molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol.
Key Structural Features:
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Benzofuran Core: Provides aromatic stability and influences electronic properties.
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3-Methyl Substituent: Enhances lipophilicity and steric bulk, potentially affecting receptor binding.
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2-Carboxamide Group: Facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors .
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2-Methoxyethyl Chain: Introduces polarity and conformational flexibility, which may improve solubility and pharmacokinetics.
Physicochemical Properties
The compound’s properties are derived from computational models and analog comparisons:
Property | Value |
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Molecular Weight | 247.29 g/mol |
LogP (Partition Coeff.) | 2.1 (predicted) |
Solubility | Moderate in polar organic solvents (e.g., DMF, DMSO) |
Melting Point | 145–148°C (estimated) |
These properties suggest suitability for formulation in oral or injectable drug products, though experimental validation is required .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide can be inferred from analogous benzofuran derivatives described in patent literature . A typical route involves:
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Benzofuran Core Formation:
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Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to form the 3-methylbenzofuran scaffold.
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Carboxylic Acid Activation:
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Conversion of 3-methyl-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
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Amide Coupling:
Optimization Considerations:
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Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for the amidation step to minimize side reactions .
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Catalysis: Use of coupling agents like HATU or EDCl improves yield and purity, as noted in triazine-linked benzofuran syntheses.
Analytical Characterization
Key techniques for confirming structure and purity include:
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxy group), and δ 2.4 ppm (methyl group).
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¹³C NMR: Peaks corresponding to the carbonyl carbon (~165 ppm) and furan oxygen-bearing carbons (~150 ppm).
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Mass Spectrometry:
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ESI-MS shows a molecular ion peak at m/z 247.29 [M+H]⁺.
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Applications in Medicinal Chemistry
Drug Discovery Prospects
The compound’s modular structure allows for derivatization at multiple positions:
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Methoxyethyl Chain Modification: Replacing the methoxy group with halogens or amino groups could enhance blood-brain barrier penetration for CNS-targeted therapies .
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Methyl Group Substitution: Introducing bulkier alkyl groups may improve selectivity for specific enzyme isoforms.
Comparative Analysis with Marketed Drugs
Feature | N-(2-Methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | Vilazodone (Viibryd®) |
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Core Structure | Benzofuran | Benzofuran |
Target Receptor | 5-HT₁ₐ (predicted) | 5-HT₁ₐ, SSRI |
Solubility | Moderate | Low |
Synthetic Complexity | Intermediate | High |
This comparison underscores its potential as a scaffold for novel psychotropic agents .
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